molecular formula C8H12ClN3S B1589083 4-Chloro-6-propylamino-2-methylthiopyrimidine CAS No. 261765-64-4

4-Chloro-6-propylamino-2-methylthiopyrimidine

Cat. No.: B1589083
CAS No.: 261765-64-4
M. Wt: 217.72 g/mol
InChI Key: HAKZYDKVDFZKHU-UHFFFAOYSA-N
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Description

4-Chloro-6-propylamino-2-methylthiopyrimidine is a chemical compound with the molecular formula C8H12ClN3S and a molecular weight of 217.72 g/mol . It is characterized by the presence of a pyrimidine ring substituted with a chloro group, a propylamino group, and a methylthio group.

Scientific Research Applications

4-Chloro-6-propylamino-2-methylthiopyrimidine has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-propylamino-2-methylthiopyrimidine typically involves the reaction of 4-chloro-2-methylthiopyrimidine with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective starting materials, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-propylamino-2-methylthiopyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 4-Chloro-6-propylamino-2-methylthiopyrimidine is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The pyrimidine ring and its substituents may enable the compound to bind to specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-propylamino-2-methylthiopyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the propylamino group, in particular, may enhance its potential as a synthetic intermediate and its biological activity .

Properties

IUPAC Name

6-chloro-2-methylsulfanyl-N-propylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3S/c1-3-4-10-7-5-6(9)11-8(12-7)13-2/h5H,3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKZYDKVDFZKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC(=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453046
Record name 6-Chloro-2-(methylsulfanyl)-N-propylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261765-64-4
Record name 6-Chloro-2-(methylsulfanyl)-N-propylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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